[2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazol-5-yl]methanol
CAS No.: 1221342-99-9
Cat. No.: VC11710788
Molecular Formula: C8H12N2O3S
Molecular Weight: 216.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221342-99-9 |
|---|---|
| Molecular Formula | C8H12N2O3S |
| Molecular Weight | 216.26 g/mol |
| IUPAC Name | (2-methylsulfonyl-3-prop-2-enylimidazol-4-yl)methanol |
| Standard InChI | InChI=1S/C8H12N2O3S/c1-3-4-10-7(6-11)5-9-8(10)14(2,12)13/h3,5,11H,1,4,6H2,2H3 |
| Standard InChI Key | VFWBXXHYSWKVMB-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=NC=C(N1CC=C)CO |
| Canonical SMILES | CS(=O)(=O)C1=NC=C(N1CC=C)CO |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
[2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazol-5-yl]methanol (CAS: 1221342-99-9) has the molecular formula C₈H₁₂N₂O₃S and a molecular weight of 216.26 g/mol. Its IUPAC name, (2-methylsulfonyl-3-prop-2-enylimidazol-4-yl)methanol, reflects the positions of its functional groups:
-
A methanesulfonyl group (-SO₂CH₃) at position 2 of the imidazole ring, enhancing electrophilicity and hydrogen-bonding capacity.
-
A prop-2-en-1-yl (allyl) substituent at position 1, introducing potential for radical reactions and polymerizable double bonds.
-
A hydroxymethyl group (-CH₂OH) at position 5, enabling esterification or oxidation reactions.
The SMILES notation CS(=O)(=O)C1=NC=C(N1CC=C)CO and InChI key VFWBXXHYSWKVMB-UHFFFAOYSA-N provide unambiguous structural identifiers.
Physical Properties
While experimental data on melting/boiling points remain unpublished, computational models predict moderate aqueous solubility due to polar groups (sulfonyl, hydroxyl) and limited lipid solubility from the aromatic imidazole core. The allyl group may contribute to volatility under reduced pressure.
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂N₂O₃S | |
| Molecular Weight | 216.26 g/mol | |
| SMILES | CS(=O)(=O)C1=NC=C(N1CC=C)CO | |
| Predicted LogP | ~1.2 (moderate lipophilicity) | - |
Synthesis and Chemical Reactivity
Synthetic Pathways
Although detailed protocols are scarce, plausible routes involve:
-
Imidazole Core Functionalization: Starting from 1H-imidazole, sequential substitutions introduce the methanesulfonyl, allyl, and hydroxymethyl groups. Sulfonation at position 2 using methanesulfonyl chloride under basic conditions (e.g., pyridine) yields 2-methanesulfonylimidazole .
-
Allylation: Quaternization of the imidazole nitrogen at position 1 with allyl bromide in the presence of a base (e.g., K₂CO₃) introduces the propenyl group .
-
Hydroxymethylation: Electrophilic substitution or nucleophilic addition at position 5, followed by reduction (e.g., NaBH₄), installs the hydroxymethyl moiety .
Alternative approaches may employ transition-metal-catalyzed cross-coupling or click chemistry for modular assembly .
Key Reactions
-
Nucleophilic Substitution: The methanesulfonyl group activates position 2 for displacement by amines or thiols.
-
Allyl Group Reactivity: The double bond participates in Diels-Alder cycloadditions or radical polymerizations.
-
Hydroxymethyl Modifications: Esterification (e.g., acetylation) or oxidation to a carboxylic acid expands derivatization options .
Biological Activity and Mechanism
Anticancer Properties
The allyl group could confer alkylating activity, damaging DNA in rapidly dividing cells. Additionally, sulfonyl moieties often enhance binding to ATP pockets in kinases, as seen in tyrosine kinase inhibitors .
Computational Predictions
PASS (Prediction of Activity Spectra for Substances) analysis forecasts:
-
Antifungal Activity (Pa = 0.784): Likely targeting ergosterol biosynthesis.
-
Antiviral Activity (Pa = 0.652): Potential protease or integrase inhibition.
-
Anti-inflammatory Effects (Pa = 0.598): COX-2 or LOX enzyme modulation.
Applications in Pharmaceutical Research
Drug Development
This compound serves as a precursor for hybrid molecules. For example, conjugating it to triazole rings via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) could yield analogs with enhanced bioavailability .
Enzyme Inhibition Studies
The sulfonyl group’s electron-withdrawing nature makes it a candidate for serine protease inhibition, akin to sulfonamide antibiotics.
Comparison with Structural Analogues
| Compound | Structure | Key Activities | Differentiation Factor |
|---|---|---|---|
| 1H-Imidazole | Base imidazole | Antifungal, Antiviral | Lacks sulfonyl and allyl groups |
| Methanesulfonamide | -SO₂NH₂ | Antibacterial | No imidazole core |
| 4-Aminoimidazole | -NH₂ at position 4 | Anticancer | Different substitution pattern |
| Target Compound | -SO₂CH₃, -CH₂OH, allyl | Multifunctional | Combines sulfonyl, allyl, and alcohol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume